molecular formula C9H10N4O B13518767 5-(5-Methoxy-2-pyridinyl)-1h-pyrazol-3-amine

5-(5-Methoxy-2-pyridinyl)-1h-pyrazol-3-amine

Cat. No.: B13518767
M. Wt: 190.20 g/mol
InChI Key: XTGQUVAFZNVJBY-UHFFFAOYSA-N
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Description

5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-methoxypyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyridin-2-yl)methanamine: Another compound featuring a methoxypyridine moiety, but with different functional groups.

    5-Chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate: A compound with a pyridine ring substituted with chlorine and methyl groups.

Uniqueness

5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is unique due to the combination of its pyridine and pyrazole rings, which confer specific chemical properties and potential biological activities .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-(5-methoxypyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4O/c1-14-6-2-3-7(11-5-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)

InChI Key

XTGQUVAFZNVJBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=CC(=NN2)N

Origin of Product

United States

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